molecular formula C11H21NO5 B13515877 3-{[(Tert-butoxy)carbonyl](3-hydroxypropyl)amino}propanoic acid

3-{[(Tert-butoxy)carbonyl](3-hydroxypropyl)amino}propanoic acid

Cat. No.: B13515877
M. Wt: 247.29 g/mol
InChI Key: CTTXPICSHIKRSX-UHFFFAOYSA-N
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Description

3-{(Tert-butoxy)carbonylamino}propanoic acid is a chemical compound with the molecular formula C11H21NO5 and a molecular weight of 247.29 g/mol . It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a hydroxypropyl group, and a propanoic acid moiety. This compound is often used in organic synthesis and peptide chemistry due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Tert-butoxy)carbonylamino}propanoic acid typically involves the protection of amino acids with the tert-butoxycarbonyl group. . The reaction conditions usually involve mild temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

3-{(Tert-butoxy)carbonylamino}propanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Free amines.

Scientific Research Applications

3-{(Tert-butoxy)carbonylamino}propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Employed in the synthesis of biologically active peptides and proteins.

    Medicine: Investigated for potential therapeutic applications due to its ability to modify peptides and proteins.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-{(Tert-butoxy)carbonylamino}propanoic acid involves its ability to act as a protecting group for amino acids. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to yield the free amine .

Properties

Molecular Formula

C11H21NO5

Molecular Weight

247.29 g/mol

IUPAC Name

3-[3-hydroxypropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid

InChI

InChI=1S/C11H21NO5/c1-11(2,3)17-10(16)12(6-4-8-13)7-5-9(14)15/h13H,4-8H2,1-3H3,(H,14,15)

InChI Key

CTTXPICSHIKRSX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CCCO)CCC(=O)O

Origin of Product

United States

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